molecular formula C11H9BrN2O2S2 B10923587 N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide

Cat. No.: B10923587
M. Wt: 345.2 g/mol
InChI Key: NOGOHCITAWHFLD-MDWZMJQESA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromothiophene moiety linked to a benzenesulfonohydrazide group through a methylene bridge, forming a conjugated system that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide typically involves a condensation reaction between 5-bromothiophene-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9BrN2O2S2

Molecular Weight

345.2 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H9BrN2O2S2/c12-11-7-6-9(17-11)8-13-14-18(15,16)10-4-2-1-3-5-10/h1-8,14H/b13-8+

InChI Key

NOGOHCITAWHFLD-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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